Traditionally, (S)-4-Amino-3-phenylbutanoic acid hydrochloride was investigated for its potential anticonvulsant properties. Studies have shown that it interacts with the gamma-aminobutyric acid (GABA) receptors in the brain, which play a crucial role in regulating neuronal activity. By acting as a GABA agonist, it was thought to potentially increase inhibitory neurotransmission, thereby reducing seizure activity []. However, further clinical trials were not pursued due to the emergence of more effective and safer anticonvulsant medications [].
Despite not being pursued as a primary treatment option for epilepsy, (S)-4-Amino-3-phenylbutanoic acid hydrochloride remains a valuable research tool for studying GABAergic neurotransmission. Scientists can utilize this compound to investigate the mechanisms of action of various drugs that target the GABA system and their impact on neuronal function [].
Emerging research suggests that (S)-4-Amino-3-phenylbutanoic acid hydrochloride might hold promise in other scientific areas beyond its initial focus on epilepsy. Some potential applications currently under investigation include:
(S)-4-Amino-3-phenylbutanoic acid hydrochloride, commonly known as Phenibut, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It features a phenyl group at the beta position, which enhances its ability to cross the blood-brain barrier compared to GABA itself. This compound is primarily recognized for its anxiolytic and nootropic properties, making it a subject of interest in both clinical and recreational contexts. Its chemical formula is C₁₀H₁₃ClN₁O₂, and it has a molar mass of 215.67 g/mol .
The mechanism of action of phenibut, including (S)-phenibut hydrochloride, is not fully understood. It is believed to act as a GABA (gamma-aminobutyric acid)ergic agent, mimicking the effects of GABA, a major inhibitory neurotransmitter in the central nervous system. However, the specific receptor subtypes it interacts with and the downstream signaling pathways remain under investigation [].
The presence of the phenyl group also allows for electrophilic aromatic substitution reactions, which can modify the compound further .
Phenibut primarily acts as a GABA_B receptor agonist, leading to its anxiolytic effects. It has been shown to:
Its pharmacokinetics indicate a bioavailability of approximately 63% when administered orally, with an elimination half-life of about 5.3 hours .
The synthesis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride typically involves:
Chiral resolution techniques are often necessary to obtain the (S)-enantiomer specifically .
(S)-4-Amino-3-phenylbutanoic acid hydrochloride has several applications:
Interaction studies involving (S)-4-Amino-3-phenylbutanoic acid hydrochloride have shown:
Research continues into its interactions with various receptors beyond GABA_B, including dopamine and serotonin receptors .
Several compounds share structural similarities with (S)-4-Amino-3-phenylbutanoic acid hydrochloride. Below is a comparison highlighting its uniqueness:
The presence of the phenyl group in (S)-4-Amino-3-phenylbutanoic acid hydrochloride significantly enhances its ability to penetrate the central nervous system and exhibit nootropic effects compared to other compounds listed .
(S)-4-Amino-3-phenylbutanoic acid hydrochloride represents the S-enantiomer of the racemic phenibut compound, characterized by its specific stereochemical configuration at the carbon-3 position [1]. The compound possesses the molecular formula C₁₀H₁₄ClNO₂ with a molecular weight of 215.67 g/mol [1] [2]. The Chemical Abstracts Service registry number for this specific enantiomer is 52950-37-5, distinguishing it from the racemic mixture (3060-41-1) [1] [2].
The structural framework consists of a phenyl ring attached to a four-carbon aliphatic chain bearing both amino and carboxylic acid functional groups [1]. The S-configuration denotes the absolute stereochemistry at the carbon bearing the phenyl substituent, following Cahn-Ingold-Prelog priority rules [1]. The hydrochloride salt formation occurs through protonation of the amino group by hydrochloric acid, resulting in the formation of an ammonium chloride salt [2].
The International Union of Pure and Applied Chemistry name for this compound is (3S)-4-amino-3-phenylbutanoic acid;hydrochloride [1]. The compound contains one defined stereocenter with absolute configuration, contributing to its distinct pharmacological properties compared to its R-enantiomer [3] [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.67 g/mol |
| Chemical Abstracts Service Number | 52950-37-5 |
| Stereochemistry | S-configuration |
| Defined Stereocenters | 1 |
The molecular structure of (S)-4-Amino-3-phenylbutanoic acid hydrochloride exhibits a linear four-carbon chain with the phenyl group positioned at carbon-3 and the amino group at carbon-4 [1]. The carboxylic acid functionality resides at carbon-1, creating a beta-amino acid structure . The three-dimensional arrangement shows the S-configuration at the stereogenic center, which influences the compound's biological activity significantly [3].
Crystallographic analysis reveals that the compound crystallizes as discrete molecular units held together by hydrogen bonding networks [6]. The presence of both amino and carboxylic acid groups, along with the hydrochloride counterion, facilitates extensive intermolecular hydrogen bonding patterns [6]. These interactions contribute to the overall crystal stability and packing efficiency within the solid state structure.
The phenyl ring adopts a planar conformation, while the aliphatic chain exhibits some degree of conformational flexibility . The hydrogen bond donor count is three, corresponding to the amino group and carboxylic acid functionality, while the hydrogen bond acceptor count is also three [1]. The rotatable bond count of four indicates moderate molecular flexibility, primarily arising from rotation around the carbon-carbon single bonds in the aliphatic chain [1].
The topological polar surface area measures 63.3 Ų, reflecting the contribution of polar functional groups to the molecular surface [1]. This parameter influences the compound's permeability and solubility characteristics in biological systems.
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for (S)-4-Amino-3-phenylbutanoic acid hydrochloride through characteristic chemical shift patterns and coupling relationships [7]. The proton nuclear magnetic resonance spectrum displays distinct signals corresponding to the various proton environments within the molecule.
The aromatic region typically shows signals between 7.0-7.5 parts per million, corresponding to the five phenyl ring protons [7]. These signals appear as a complex multiplet due to the monosubstituted benzene pattern. The benzylic proton at carbon-3 appears as a multiplet around 3.0-3.5 parts per million, with its chemical shift influenced by both the electron-withdrawing phenyl group and the adjacent amino group [7].
The amino group protons in the hydrochloride salt form exhibit characteristic downfield shifts due to protonation, appearing as a broad signal around 8.0-9.0 parts per million [7]. The methylene protons at carbon-4 show characteristic splitting patterns, appearing as a doublet of doublets due to coupling with the adjacent stereogenic center [7]. The methylene protons at carbon-2 typically appear around 2.5-3.0 parts per million, while the carboxylic acid proton, when observed, appears as a broad signal around 10-12 parts per million [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbon environments, with the aromatic carbons appearing in the range of 125-140 parts per million [7]. The carboxylic acid carbon typically resonates around 175-180 parts per million, while the aliphatic carbons appear in the range of 20-50 parts per million [7].
Infrared spectroscopic analysis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride reveals characteristic absorption bands corresponding to the functional groups present in the molecule [8] [9]. The broad absorption band in the region of 3000-3500 wavenumbers per centimeter corresponds to overlapping oxygen-hydrogen and nitrogen-hydrogen stretching vibrations from the carboxylic acid and protonated amino groups [8] [9].
The aromatic carbon-hydrogen stretching vibrations appear in the range of 3000-3100 wavenumbers per centimeter, while aliphatic carbon-hydrogen stretching occurs between 2850-3000 wavenumbers per centimeter [8] [9]. The carbonyl stretching frequency of the carboxylic acid group appears as a strong absorption around 1700-1750 wavenumbers per centimeter [8] [9].
The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands around 1600 and 1500 wavenumbers per centimeter [8] [9]. The fingerprint region below 1500 wavenumbers per centimeter contains numerous absorption bands arising from carbon-carbon stretching, carbon-hydrogen bending, and other skeletal vibrations [8] [9].
The presence of the hydrochloride salt influences the spectrum through additional hydrogen bonding interactions, which can broaden and shift certain absorption bands compared to the free base form [10]. The nitrogen-hydrogen bending vibrations typically appear in the range of 1500-1650 wavenumbers per centimeter [10].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H/N-H stretch | 3000-3500 | Strong, broad | Carboxylic acid and ammonium |
| Aromatic C-H stretch | 3000-3100 | Medium | Phenyl ring |
| Aliphatic C-H stretch | 2850-3000 | Strong | Methylene groups |
| C=O stretch | 1700-1750 | Strong | Carboxylic acid |
| Aromatic C=C stretch | 1500, 1600 | Medium | Phenyl ring |
| N-H bend | 1500-1650 | Medium | Ammonium group |
Mass spectrometric analysis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride provides molecular weight confirmation and fragmentation pattern information [11]. The molecular ion peak appears at mass-to-charge ratio 215.67, corresponding to the protonated molecular ion of the hydrochloride salt [1] [2].
The exact mass measurement yields 215.0713064 daltons, confirming the molecular formula C₁₀H₁₄ClNO₂ [1]. The monoisotopic mass matches this value, indicating the absence of significant isotopic contributions to the molecular ion peak [1].
Characteristic fragmentation patterns include loss of the carboxylic acid group (mass-to-charge ratio difference of 45), loss of the amino group (mass-to-charge ratio difference of 16), and loss of the hydrochloride moiety (mass-to-charge ratio difference of 36) [11]. The base peak typically corresponds to the tropylium ion formed from the phenyl ring system.
Electrospray ionization mass spectrometry readily produces the protonated molecular ion, while electron impact ionization generates extensive fragmentation patterns useful for structural confirmation [11]. The compound's ionization behavior reflects its basic amino group and acidic carboxylic acid functionality.
The solubility characteristics of (S)-4-Amino-3-phenylbutanoic acid hydrochloride reflect its zwitterionic nature and the presence of the hydrochloride salt [12] [13]. The compound demonstrates enhanced water solubility compared to the free base form due to the ionic character imparted by the hydrochloride salt formation [12].
Aqueous solubility studies indicate moderate to good solubility in water, with the exact values depending on temperature and pH conditions [13]. The compound shows limited solubility in non-polar organic solvents due to its ionic character [13]. In dimethyl sulfoxide, the compound exhibits slight solubility, while methanol provides better dissolution characteristics [12] [13].
The solubility profile is significantly influenced by pH, with maximum solubility occurring at pH values where the zwitterionic form predominates [13]. At strongly acidic pH values, the compound exists primarily as a cationic species, while at strongly basic pH values, the anionic form predominates [13].
Temperature affects solubility according to typical ionic compound behavior, with increased solubility at elevated temperatures [13]. The presence of other ions in solution can influence solubility through common ion effects and ionic strength considerations [13].
Thermal analysis of (S)-4-Amino-3-phenylbutanoic acid hydrochloride reveals a melting point range of 194-201°C, consistent with reported values for related phenylbutanoic acid derivatives [12] [14] [15]. The relatively high melting point reflects the strong intermolecular hydrogen bonding network present in the crystal structure [14].
Differential scanning calorimetry studies show a sharp endothermic peak corresponding to the melting transition, with no evidence of polymorphic transitions in the temperature range below the melting point [16]. The thermal decomposition occurs above the melting point, with initial decomposition temperatures typically exceeding 220°C [14].
Thermogravimetric analysis indicates mass loss patterns consistent with dehydrochlorination followed by decomposition of the organic framework [16]. The compound demonstrates reasonable thermal stability under normal storage conditions, with decomposition occurring only at elevated temperatures [14].
The flash point of related compounds falls in the range of 150-170°C, indicating moderate thermal safety considerations for handling and storage [15]. Heat capacity and thermal conductivity values align with typical organic crystalline materials [16].
The ionization behavior of (S)-4-Amino-3-phenylbutanoic acid hydrochloride involves multiple dissociation equilibria due to the presence of both acidic and basic functional groups [17] [18]. The carboxylic acid group exhibits a proton dissociation constant around 4.0-4.2, typical for aliphatic carboxylic acids [17] [18].
The amino group proton dissociation constant falls in the range of 9.0-10.0, reflecting the basicity of the primary amino group [18]. These values result in a zwitterionic species being the predominant form at physiological pH [17]. The exact proton dissociation constant values depend on ionic strength and temperature conditions [18].
Potentiometric titration studies confirm the presence of two distinct ionization steps, corresponding to the carboxylic acid deprotonation and amino group protonation [18]. The isoelectric point, where the net charge equals zero, occurs at approximately pH 6.5-7.0 [17].
The ionization constants significantly influence the compound's solubility, permeability, and biological activity [18]. Understanding these parameters proves crucial for pharmaceutical formulation and biological activity prediction [17].
| Functional Group | pKa Value | Ionization Behavior |
|---|---|---|
| Carboxylic acid | 4.0-4.2 | Deprotonation at basic pH |
| Amino group | 9.0-10.0 | Protonation at acidic pH |
| Isoelectric point | 6.5-7.0 | Net zero charge |
The polymorphic behavior of (S)-4-Amino-3-phenylbutanoic acid hydrochloride has been investigated through various crystallization conditions and analytical techniques [16] [19]. Unlike some related amino acid compounds that exhibit extensive polymorphism, this specific enantiomer shows limited polymorphic diversity under standard conditions [16].
Crystallization from different solvent systems yields consistent crystal forms, suggesting a stable primary polymorph under ambient conditions [19]. The orthorhombic crystal system with space group Pbca has been reported for related phenibut structures, indicating similar packing arrangements [19]. Single crystal X-ray diffraction studies reveal a unit cell containing eight molecules with specific lattice parameters [19].
The crystal density measures approximately 1.32 grams per cubic centimeter, reflecting efficient molecular packing within the crystal lattice [19]. Powder X-ray diffraction patterns provide characteristic peak positions for polymorph identification and purity assessment .
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, confirm the absence of significant polymorphic transitions below the melting point [16]. Humidity and pressure effects on crystal form stability have been examined, showing reasonable stability under normal storage conditions [16].
The limited polymorphism observed may result from the strong hydrogen bonding network formed by the amino acid functionality and hydrochloride counterion [19]. This extensive intermolecular interaction network constrains molecular packing arrangements, leading to preferential formation of a single stable crystal form [16].
The zwitterionic characteristics of (S)-4-Amino-3-phenylbutanoic acid hydrochloride arise from the simultaneous presence of acidic carboxylic acid and basic amino functional groups within the same molecule [21] [4]. At physiological pH, the compound exists predominantly as a zwitterion, with the carboxylic acid deprotonated and the amino group protonated [4].
This zwitterionic state significantly influences the compound's physicochemical properties, including solubility, stability, and biological activity [4]. The internal salt formation creates a dipolar ionic structure that enhances water solubility while reducing lipophilicity compared to the neutral form [21]. The zwitterionic nature contributes to the compound's ability to interact with both hydrophilic and hydrophobic environments [4].
Computational studies suggest that the zwitterionic form represents the most thermodynamically stable configuration under physiological conditions [21]. The intramolecular charge separation influences molecular conformation and intermolecular interactions [4]. Crystal packing arrangements reflect the zwitterionic character through extensive hydrogen bonding networks between adjacent molecules [21].
The zwitterionic properties affect the compound's membrane permeability and transport characteristics [4]. While the charged nature generally reduces passive diffusion across lipid membranes, specific transport mechanisms may facilitate biological uptake [3]. The pH-dependent equilibrium between zwitterionic, cationic, and anionic forms influences bioavailability and tissue distribution [3].
Understanding the zwitterionic behavior proves essential for predicting the compound's behavior in biological systems and pharmaceutical formulations [21]. The balance between the charged zwitterionic form and any neutral species present determines many of the compound's practical applications and biological effects [4].
| pH Range | Predominant Form | Charge State | Implications |
|---|---|---|---|
| < 3.0 | Cationic | +1 | Enhanced water solubility |
| 3.0-8.0 | Zwitterionic | 0 (net) | Optimal stability |
| > 8.0 | Anionic | -1 | Modified membrane permeability |